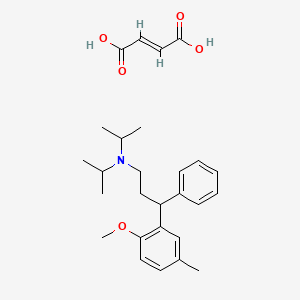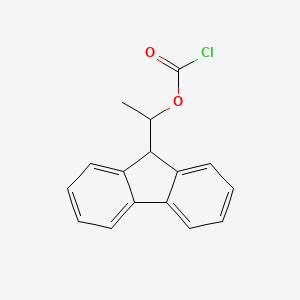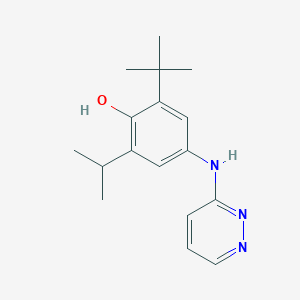
L-Aminobutyric-2,3,3-d3 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Aminobutyric-2,3,3-d3 Acid is the labelled analogue of L-Aminobutyric Acid, a receptor antagonist . It has a molecular formula of C4H6D3NO2S and a molecular weight of 106.14 .
Synthesis Analysis
The synthesis of L-2-Aminobutyric acid involves microbial fermentation for enzyme production and then whole-cell catalysis . The process is limited by the low activity of the Ar ASD . The fermentation cells showed the best catalytic activity when the initial glycerol concentration was 12 g/L and the rotating speed was 250 rpm .
Molecular Structure Analysis
The IUPAC name for L-Aminobutyric-2,3,3-d3 Acid is (2S)-2-amino-2,3,3-trideuteriobutanoic acid . The InChI key is QWCKQJZIFLGMSD-KLDZMTGISA-N .
Chemical Reactions Analysis
L-Aspartate β-decarboxylase from Acinetobacter radioresistens (Ar ASD) has been modified to convert 3-methylaspartic acid into 2-aminobutyric acid . This activated a novel process for the biosynthesis of 2-aminobutyric acid .
Physical And Chemical Properties Analysis
L-Aminobutyric-2,3,3-d3 Acid has a molecular formula of C4H6D3NO2S and a molecular weight of 106.14 .
Wissenschaftliche Forschungsanwendungen
1. Postharvest Quality and Antioxidant Activity Enhancement L-Aminobutyric Acid (also known as γ-Aminobutyric Acid or GABA) has been used in the treatment of postharvest fruits to enhance their quality and antioxidant activity . For instance, it has been applied on loquat fruit during cold storage, resulting in reduced weight loss rate, browning index, decay index, respiratory rate, firmness, and lignin content. It also slowed the decreases in total soluble solids, soluble sugar, titratable acidity, and vitamin C contents .
Enzyme Production and Catalysis
L-2-Aminobutyric Acid has been used in microbial fermentation for enzyme production and whole-cell catalysis . The catalytic capacities of cells are directly related to the fermentation process. Using optimized fermentation parameters, it has been demonstrated that L-2-Aminobutyric Acid can be produced industrially by Escherichia coli BL21 .
3. Nonlinear Optical, Vibrational, and Electronic Properties L-2-Aminobutyric Acid has been studied for its nonlinear optical, vibrational, and electronic properties . However, the details of this application are not available in the search results.
Heat Stress Protection in Plants
GABA has been found to protect plants from heat stress . For example, the reproductive function of mung bean plants was improved when treated with GABA under excessive heating .
Wirkmechanismus
Target of Action
L-Aminobutyric-2,3,3-d3 Acid, also known as γ-Aminobutyric acid (GABA), is primarily targeted at GABA receptors . These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) . They play a significant role in coordinating brain activity and are critical in neurodevelopmental disorders .
Mode of Action
The compound interacts with its targets, the GABA receptors, in a unique way. It has substantially different modes of action towards different categories of pathogens and pests . For instance, it can harm insects due to its inhibitory effect on neuronal transmission . Moreover, its capacity to modulate the hypersensitive response in attacked host cells has proven to be crucial for host defenses in several pathosystems .
Biochemical Pathways
L-Aminobutyric-2,3,3-d3 Acid plays important roles in connecting carbon and nitrogen metabolic fluxes through the GABA shunt . Activation of GABA metabolism is known to occur in plant tissues following biotic stresses . It can shape plant immune responses against pathogens by modulating reactive oxygen species balance in invaded plant tissues .
Result of Action
The molecular and cellular effects of L-Aminobutyric-2,3,3-d3 Acid’s action are diverse. It has an inhibitory effect on neuronal transmission, which can harm insects . It also has the ability to modulate the hypersensitive response in attacked host cells, which is crucial for host defenses in several pathosystems .
Action Environment
The catalytic capacities of cells producing L-Aminobutyric-2,3,3-d3 Acid are directly related to the fermentation process . The effects of initial glycerol concentration in the medium and rotating speed on cell catalytic capacity were investigated . The study found that fermentation cells showed the best catalytic activity when the initial glycerol concentration was 12 g/L and the rotating speed was 250 rpm .
Safety and Hazards
Zukünftige Richtungen
Microbial fermentation for enzyme production and then whole-cell catalysis for L-2-aminobutyric acid (L-ABA) production have huge potential for industrial application . The catalytic capacities of cells are directly related to the fermentation process . Using the optimized fermentation parameters, amplified fermentation was then carried out in a 5000 L fermenter to demonstrate the industrial production of L-ABA by Escherichia coli BL21 .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Aminobutyric-2,3,3-d3 Acid involves the conversion of commercially available starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Deuterated acetic acid", "Deuterated ammonia", "Deuterated ethylamine", "Deuterated propionic acid", "Deuterated hydrochloric acid" ], "Reaction": [ "Step 1: Deuterated acetic acid is reacted with deuterated ammonia to form deuterated acetamide.", "Step 2: Deuterated acetamide is then reacted with deuterated ethylamine to form N-(2-deuterioethyl)acetamide.", "Step 3: N-(2-deuterioethyl)acetamide is then reacted with deuterated propionic acid in the presence of deuterated hydrochloric acid to form L-Aminobutyric-2,3,3-d3 Acid." ] } | |
CAS-Nummer |
81339-59-5 |
Produktname |
L-Aminobutyric-2,3,3-d3 Acid |
Molekularformel |
C₄H₆D₃NO₂ |
Molekulargewicht |
106.14 |
Synonyme |
(S)-2-Aminobutanoic-2,3,3-d3 Acid; (S)-(+)-α-2-Aminobutyric-2,3,3-d3 Acid; H-2-ABU-OH-2,3,3-d3; L-α-2-Aminobutyric-2,3,3-d3 Acid; L-Butyrine-2,3,3-d3; L-Ethylglycine-2,3,3-d3; LH-L-ABU-OH-2,3,3-d3; NSC 97060-2,3,3-d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



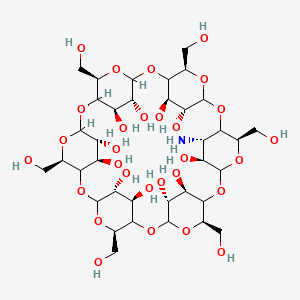
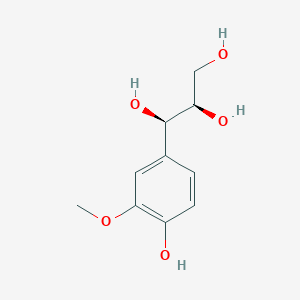
![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)

